Neladalkib (NVL-655): A Fourth-Generation ALK Inhibitor for ALK-Positive Non-Small Cell Lung Cancer
Neladalkib (NVL-655): A Fourth-Generation ALK Inhibitor for ALK-Positive Non-Small Cell Lung Cancer
A Technical Overview of the Mechanism of Action, Preclinical Efficacy, and Resistance Profile
Neladalkib (NVL-655) is an investigational, fourth-generation, selective, brain-penetrant anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) designed to overcome the limitations of previous generation ALK inhibitors in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] Developed by Nuvalent, Inc., neladalkib is engineered to be active against a broad spectrum of ALK fusions, activating mutations, and critically, the on-target resistance mutations that emerge during treatment with first-, second-, and third-generation TKIs.[3][4] Its design also prioritizes high selectivity for ALK over the structurally related tropomyosin receptor kinase (TRK) family, aiming to minimize the neurological adverse events associated with dual ALK/TRK inhibition.[5][6]
Core Mechanism of Action
Neladalkib functions as an ATP-competitive inhibitor of the ALK kinase domain. By binding to the ATP-binding pocket of ALK, it blocks the autophosphorylation and activation of the ALK fusion protein. This, in turn, inhibits the downstream signaling pathways that are aberrantly activated in ALK-positive cancers and are crucial for tumor cell proliferation and survival.[7]
Preclinical studies have demonstrated that neladalkib potently inhibits wild-type ALK and a wide array of clinically relevant ALK mutations.[1][8] A key feature of its design is its high potency against the G1202R solvent front mutation, a common resistance mechanism to second-generation ALK TKIs, as well as compound mutations (two or more mutations on the same ALK allele) that confer resistance to the third-generation inhibitor lorlatinib.[1][3]
The following diagram illustrates the simplified signaling pathway of EML4-ALK and the inhibitory action of neladalkib.
Caption: Simplified ALK signaling pathway and the inhibitory action of neladalkib.
Preclinical Efficacy and Quantitative Analysis
Neladalkib has demonstrated potent and broad-spectrum activity in both biochemical and cellular assays against wild-type ALK and a comprehensive panel of single and compound ALK mutations.
Biochemical Inhibition of ALK
In biochemical assays using recombinant ALK kinase domain, neladalkib showed potent inhibition of wild-type ALK and was significantly more potent than lorlatinib against the G1202R single mutation and the G1202R/L1196M compound mutation.[1][8]
| Kinase | Neladalkib IC50 (nmol/L) | Lorlatinib IC50 (nmol/L) | Crizotinib IC50 (nmol/L) | Alectinib IC50 (nmol/L) | Brigatinib IC50 (nmol/L) | Ceritinib IC50 (nmol/L) |
| Wild-type ALK | 0.8 - 11 | 51 | - | - | - | - |
| ALK G1202R | 0.9 | 51 | >100 | >100 | >100 | >100 |
| ALK G1202R/L1196M | 1.8 | >100 | >100 | >100 | >100 | >100 |
| Data compiled from Lin et al., Cancer Discovery 2024.[1][8] |
Cellular Activity against ALK-Driven Cancer Cell Lines
In cellular viability assays, neladalkib potently inhibited the growth of cell lines engineered to express various EML4-ALK fusions, including those with wild-type ALK, single resistance mutations, and compound resistance mutations.[1][9]
| Cell Line (EML4-ALK fusion) | Neladalkib IC50 (nmol/L) | Lorlatinib IC50 (nmol/L) | Alectinib IC50 (nmol/L) |
| Wild-type v1 | < 1.1 | - | - |
| G1202R | 0.9 | 51 | - |
| L1196M | - | - | - |
| G1202R/L1196M | - | >100 | - |
| I1171N | - | - | - |
| Data represents a selection from Lin et al., Cancer Discovery 2024.[1] |
Resistance Profile and Mutagenesis Screens
A key differentiator of neladalkib is its ability to suppress the emergence of on-target resistance. In preclinical N-ethyl-N-nitrosourea (ENU) mutagenesis screens, which simulate the development of drug resistance, neladalkib was highly effective at preventing the outgrowth of resistant clones at clinically relevant concentrations.[10]
The workflow for the ENU mutagenesis screen is depicted below:
Caption: Experimental workflow for the ENU mutagenesis screen.
In these screens, less than 2% of wells treated with neladalkib showed resistant outgrowth, compared to 100% of wells treated with alectinib or lorlatinib, highlighting neladalkib's potential for greater durability of response by preventing the acquisition of on-target resistance.[10]
In Vivo Efficacy and Brain Penetrance
Neladalkib has demonstrated significant anti-tumor activity in in vivo xenograft models of ALK-positive NSCLC, including models with intracranial tumors.[1][11] It has been shown to induce tumor regression in models harboring wild-type ALK, single G1202R and I1171N mutations, and G1202R compound mutations.[11] The ability of neladalkib to effectively cross the blood-brain barrier is a critical feature, as the brain is a common site of metastasis in ALK-positive NSCLC.[1][11]
Clinical Development
Neladalkib is currently being evaluated in the Phase 1/2 ALKOVE-1 clinical trial (NCT05384626) for patients with advanced ALK-positive solid tumors.[12][13][14][15] Preliminary data from this study have shown encouraging efficacy in heavily pretreated patients with ALK-positive NSCLC, including those with brain metastases and single or compound ALK resistance mutations.[3][4] The ALKAZAR Phase 3 trial (NCT06765109) is a randomized, controlled study comparing neladalkib to alectinib in treatment-naïve patients with advanced ALK-positive NSCLC.[5][6][16][17][18]
Experimental Protocols
Cell Viability Assay
Ba/F3 cells engineered to express various ALK fusion proteins were seeded in 96-well plates and treated with a range of concentrations of neladalkib or comparator ALK TKIs. After a 72-hour incubation period, cell viability was assessed using a luminescent ATP-based assay (e.g., CellTiter-Glo®). IC50 values were calculated by non-linear regression analysis using graphing software (e.g., GraphPad Prism).[1]
In Vivo Xenograft Studies
Patient-derived or cell-line-derived xenograft models of ALK-positive NSCLC were established in immunocompromised mice. Once tumors reached a specified volume, mice were randomized to receive vehicle control, neladalkib, or comparator TKIs administered orally. Tumor volume was measured regularly using calipers. For intracranial models, tumor burden was assessed by bioluminescence imaging.[11]
Conclusion
Neladalkib is a promising fourth-generation ALK inhibitor with a preclinical profile that demonstrates potent and broad activity against clinically relevant ALK fusions and resistance mutations, including compound mutations that are resistant to current therapies. Its high selectivity for ALK over TRK kinases and its ability to penetrate the blood-brain barrier address key limitations of existing ALK inhibitors. The ongoing clinical trials will further define the role of neladalkib in the treatment paradigm for ALK-positive NSCLC.
References
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